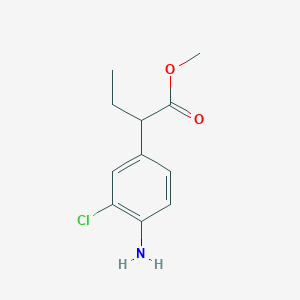
1-Bromo-3-chloro-2-fluoro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-2-fluoro-5-iodobenzene is an organic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Métodos De Preparación
The synthesis of 1-Bromo-3-chloro-2-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids under specific conditions to introduce the fluorine atom . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-Bromo-3-chloro-2-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic substitution reactions. Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, reduction with lithium aluminum hydride can lead to the removal of halogen atoms.
Coupling Reactions: The Suzuki cross-coupling reaction is a notable example where the compound reacts with arylboronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, coupling reactions typically yield biaryl compounds, while substitution reactions can result in the exchange of halogen atoms .
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2-fluoro-5-iodobenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-chloro-2-fluoro-5-iodobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to yield the substituted benzene ring . The presence of multiple halogens influences the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
1-Bromo-3-chloro-2-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
- 1-Bromo-2,5-dichloro-4-fluorobenzene
- 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
These compounds share similar structural features but differ in the positions and types of halogen atoms attached to the benzene ring . The unique combination of halogens in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H2BrClFI |
|---|---|
Peso molecular |
335.34 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-2-fluoro-5-iodobenzene |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
Clave InChI |
GOYBZTARGKIDNW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)F)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13661988.png)




![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)
![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
